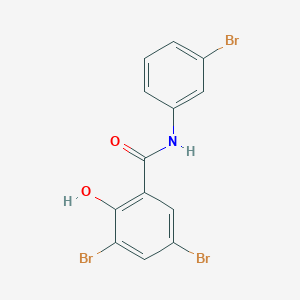
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:
Structure:C15H10Br3NO2
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:
2-hydroxybenzamide+Br2→this compound
Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Análisis De Reacciones Químicas
Reactions:
Bromination: The compound readily undergoes bromination due to the presence of electron-rich aromatic rings. Bromine substitutes hydrogen atoms on the benzene ring.
Hydroxylation: The hydroxybenzamide group can participate in hydroxylation reactions.
Substitution: The bromine atoms can be replaced by other nucleophiles.
- Bromine (Br2) : Used for bromination.
- Base (e.g., NaOH) : For hydroxylation.
- Nucleophiles (e.g., amines) : For substitution reactions.
Major Products: The major product is the title compound itself, 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
This compound finds applications in:
- Medicinal Chemistry : As a potential drug candidate due to its structural features.
- Biological Studies : Investigating its effects on cellular processes.
- Materials Science : Incorporation into polymers or materials for specific properties.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
. These compounds share bromine substitution patterns but differ in functional groups.
Propiedades
Número CAS |
4214-46-4 |
|---|---|
Fórmula molecular |
C13H8Br3NO2 |
Peso molecular |
449.92 g/mol |
Nombre IUPAC |
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
Clave InChI |
KRPWMNFBRGKOFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

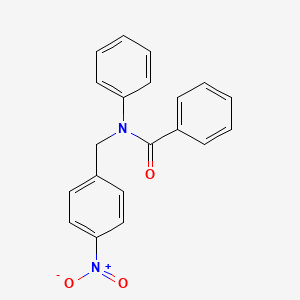
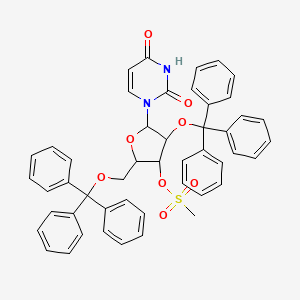
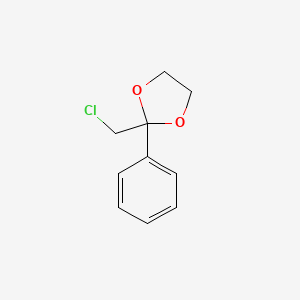
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

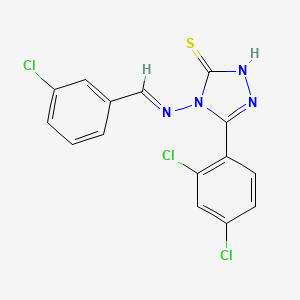

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

